One of the primary research applications of Dichloro(methyl)phenylsilane lies in its role as a precursor for the synthesis of functionalized silicones. These are specialized silicone polymers with specific functionalities incorporated into their structures, granting them unique properties tailored for various applications.
By reacting Dichloro(methyl)phenylsilane with various functional groups through hydrosilylation reactions, researchers can create silicones with desired functionalities, such as:
These functionalized silicones find applications in diverse research fields, including:
Dichloro(methyl)phenylsilane also serves as a valuable intermediate in the synthesis of various other organosilicon compounds. Its reactive Si-Cl bonds allow for further chemical transformations, enabling researchers to access a broader range of organosilicon molecules with diverse functionalities.
These functionalities can be tailored for specific applications in research areas such as:
Dichloromethylphenylsilane is an organosilicon compound with the molecular formula C₇H₈Cl₂Si. It is characterized by a silicon atom bonded to a dichloromethyl group and a phenyl group. This compound is recognized for its reactivity, particularly with water, where it generates hydrogen chloride gas, making it a hazardous material in terms of handling and storage . It is typically used in various
Dichloro(methyl)phenylsilane itself is not directly involved in biological systems and does not have a well-defined mechanism of action. However, its role as a precursor in the synthesis of other organosilicon compounds is crucial for various applications. For instance, some silicon-based materials derived from dichloro(methyl)phenylsilane can exhibit interesting properties like conductivity or biocompatibility, depending on their structure and functionality [].
Dichloromethylphenylsilane can be synthesized through several methods:
Dichloromethylphenylsilane has several applications across different fields:
Interaction studies involving dichloromethylphenylsilane primarily focus on its reactivity with other chemical species. For example, its interactions with water lead to significant changes in chemical structure and properties due to hydrolysis. Additionally, studies have explored its role in polymerization processes and how it interacts with different silanes to form complex networks .
Dichloromethylphenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Methylphenylchlorosilane | C₇H₉ClSi | Contains one chlorine atom; less reactive than dichloromethylphenylsilane. |
Dimethylchlorosilane | C₄H₁₁ClSi | Two methyl groups; less hazardous but similar reactivity patterns. |
Trichlorosilane | SiCl₃ | Highly reactive; used primarily for silicon-based materials but lacks organic substituents. |
Dichloromethylphenylsilane is unique due to its combination of both chlorinated and phenyl groups, providing distinctive reactivity profiles compared to simpler chlorosilanes or those without aromatic components.
Recent breakthroughs in copper-catalyzed cross-coupling reactions have significantly advanced the synthesis of organosilicon compounds, including dichloromethylphenylsilane. According to research published by Qiu et al. in 2025, an efficient copper catalytic system has been developed for constructing Csp²–Si bonds by directly using aryl/vinyl iodides with chlorosilanes under ligand-free and reductive conditions. This approach represents a major improvement over traditional methods that rely on pre-synthesized reactive organometallic reagents.
The copper-catalyzed approach offers several distinct advantages when applied to the synthesis of dichloromethylphenylsilane derivatives:
The researchers proposed an unprecedented mechanistic pathway, suggesting that the copper catalyst functions by lowering the energy barrier in the reaction between in situ generated arylzinc species and chlorosilanes, rather than proceeding through the traditional metal-aryl intermediate pathways. This mechanistic insight provides a valuable foundation for further development of direct syntheses involving dichloromethylphenylsilane and related compounds.
The Wurtz-type reductive coupling of dichloromethylphenylsilane represents one of the most established methods for preparing poly(methylphenylsilane). Miller et al. conducted extensive studies on the heterogeneous Wurtz-type polymerization of this compound, examining various parameters including solvent effects, metal reductant influence, reaction temperature impact, reagent stoichiometry, and the role of additives.
Their research revealed several key insights about the Wurtz-type polymerization of dichloromethylphenylsilane:
Table 1: Polymerization behavior of dichloromethylphenylsilane under various conditions
Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Mw | Mw/Mn |
---|---|---|---|---|---|---|
1 | Toluene | 65 | 1 | 12 | 1,480,000 | - |
2 | THF | 25 | 24 | >50 | - | <3 |
3 | Anisole | 65 | 1 | Lower | Bimodal | - |
4 | t-Butylbenzene | 65 | 1 | Similar to toluene | - | - |
Jones and Holder strongly recommended performing the Wurtz-type reductive coupling of dichloroorganosilanes, including dichloromethylphenylsilane, in tetrahydrofuran at ambient temperature. Under these conditions, the reaction yields higher products with generally much narrower molecular weight distributions. They attributed these improvements to the solvent's ability to sequester sodium ions and thereby stabilize anionic chain carriers. The narrower molecular weight distributions were attributed to suppressed defect diffusion rates at lower temperatures.
Electroreductive approaches offer an alternative to traditional Wurtz coupling for preparing polysilanes from dichloromethylphenylsilane. According to research by Shono et al., the electroreduction of dichloromethylphenylsilane carried out using Mg electrodes yielded the corresponding polymers in 38–59%. Their findings indicated that:
Table 2: Effect of electrode materials on the electroreductive polymerization of dichloromethylphenylsilane
Entry | Electrode Material | Yield (%) | Molecular Weight Distribution |
---|---|---|---|
1 | Magnesium | 38-59 | Monomodal |
2 | Aluminum | Low | - |
3 | Copper | Ineffective | - |
4 | Nickel | Ineffective | - |
The electroreductive method offers several advantages over traditional Wurtz coupling, including milder reaction conditions, better control over molecular weight distribution, formation of monomodal product distributions, and potential compatibility with functional groups that might not tolerate the harsh conditions of Wurtz coupling.
Disilane additives have been shown to significantly influence the electroreductive polymerization of dichloromethylphenylsilane. Research indicates that these additives promote the polymerization process and help control the molecular weight distribution of the resulting polymers.
The electroreductive polymerization of dichloromethylphenylsilane in the presence of triphenylsilyl group-containing disilanes has been investigated in detail. These disilane additives were found to promote the electroreductive polymerization and control the molecular weight distribution of the resulting polymers. The effects of these additives include:
A study on sacrificial additives in the Wurtz synthesis of polysilanes examined an oligosilane initiator for the Wurtz-type polymerization of dichloromethylphenylsilane. However, contrary to expectations, the use of this initiator in the Wurtz-reductive coupling of dichloromethylphenylsilane in tetrahydrofuran at room temperature did not increase polymer yield.
The mechanism by which disilane additives influence the polymerization of dichloromethylphenylsilane is still under investigation, but current evidence suggests involvement of reaction kinetics modulation and potential stabilization of reactive intermediates during the polymerization process. When appropriately selected, these additives can significantly enhance both the yield and quality of the resulting polymers.
Palladium catalysis has emerged as a powerful approach for creating silicon-containing heterocycles from silicon electrophiles derived from dichloromethylphenylsilane. Research has demonstrated the synthesis of unsaturated silacycles via intramolecular silyl-Heck reactions.
Using palladium catalysis, silicon electrophiles derived from chloromethylphenylsilane (a related compound) and tethered to alkenes can cyclize to form 5- and 6-membered silicon heterocycles. A typical reaction sequence involves:
When chloromethylphenylsilyl substrates were subjected to catalysis with Pd₂dba₃ and JessePhos with LiI additive, they underwent smooth cyclization to produce a mixture of products in high yields. The following table shows the impact of different catalyst systems on this cyclization:
Table 3: Catalyst effects on the cyclization of chloromethylphenylsilyl substrates
Entry | Catalyst (mol %) | Combined Yield (%) | Ratio of Products (12:13:14) |
---|---|---|---|
1 | Pd₂dba₃ (5), JessePhos (10) | 81 | 1:1:0 |
2 | (JessePhos)₂PdCl₂ (5) | 88 | 1:1:0 |
The research also examined the effects of alkene substitution and tether length on the efficiency and regioselectivity of these cyclizations. Through the use of an intramolecular tether, researchers reported the first examples of disubstituted alkenes in silyl-Heck reactions. This approach offers a method for incorporating silicon centers derived from dichloromethylphenylsilane into complex cyclic structures.
The palladium-catalyzed approach represents a significant advance in the ability to create structurally diverse silicon-containing heterocycles. These compounds have potential applications in materials science, as precursors for silicon-containing polymers, and in organic synthesis as building blocks for more complex molecules.
Corrosive;Irritant